3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Overview
Description
“3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole” is a chemical compound . It has been synthesized and studied for its potential applications .
Synthesis Analysis
This compound was synthesized through a four-step process including etherification, hydrazonation, cyclization, and reduction with an overall yield of 39% . The final product was characterized by 1H NMR and ESI–MS/MS .Molecular Structure Analysis
The molecular structures of related compounds were analyzed using DFT calculations at the B3LYP/6-311+G(d,p) level of theory . The results indicated a higher stability of the hydrazone tautomers .Chemical Reactions Analysis
The synthesis process of this compound involves several chemical reactions including etherification, hydrazonation, cyclization, and reduction .Scientific Research Applications
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Synthesis and Theoretical Study
- Field : Organic Chemistry
- Application Summary : This compound was synthesized through a four-step process including etherification, hydrazonation, cyclization, and reduction . The final product was characterized by 1H NMR and ESI-MS/MS .
- Methods of Application : The synthesis involved a four-step process: etherification, hydrazonation, cyclization, and reduction . The final product was characterized using 1H NMR and ESI-MS/MS .
- Results : The overall yield of the synthesis was 39% . The molecular structures of the compound and related compounds were analyzed using DFT calculations at the B3LYP/6-311+G (d,p) level of theory .
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Potential Use in Cancer Treatment
- Field : Oncology
- Application Summary : Triazole derivatives, including the mentioned compound, have demonstrated the ability to inhibit the proliferation of cancer cells . They can block cell proliferation cycles leading eventually to cancer cell apoptosis .
- Methods of Application : The compound could be used as a pharmaceutical active in anticancer drug development .
- Results : The specific results or outcomes obtained are not mentioned .
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Potential Use in Antifungal Treatment
- Field : Mycology
- Application Summary : Triazole derivatives have been used for decades in medicine as pharmaceutical actives, including as fungicides .
- Methods of Application : The compound could be used in the synthesis of specific fungicides .
- Results : The specific results or outcomes obtained are not mentioned .
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Potential Use as Bcl-xL Protein Inhibitors
- Field : Molecular Biology
- Application Summary : This compound, along with other related compounds, has been disclosed as Bcl-xL protein inhibitors . Bcl-xL is a protein that plays a crucial role in cell survival and apoptosis .
- Methods of Application : The compound could be used as pro-apoptotic agents for treating cancer, autoimmune diseases, or immune system diseases .
- Results : The specific results or outcomes obtained are not mentioned .
properties
IUPAC Name |
3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-3-8(7-11-5-1)10-13-12-9-4-2-6-14(9)10/h8,11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXWEVMKYRZMMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=C3N2CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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